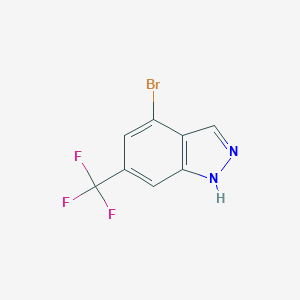

4-Bromo-6-(trifluoromethyl)-1H-indazole

Description

Properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUCLQINUHVRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646643 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-95-9 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4-Bromo-6-(trifluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The synthesis is a multi-step process commencing from a commercially available starting material. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data presented for clarity and reproducibility.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence involving nitration, reduction, diazotization, and cyclization. A plausible route, adapted from established methodologies for similar halogenated indazoles, begins with 3-Bromo-5-(trifluoromethyl)aniline.

Logical Workflow for the Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of substituted indazoles and related heterocyclic compounds.

Step 1: Synthesis of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene

This initial step involves the regioselective nitration of 3-Bromo-5-(trifluoromethyl)aniline. The directing effects of the substituents on the aromatic ring guide the incoming nitro group.

-

Reaction: 3-Bromo-5-(trifluoromethyl)aniline → 1-Bromo-2-nitro-5-(trifluoromethyl)benzene

-

Reagents and Conditions: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to control exothermicity and improve selectivity.

-

Protocol:

-

To a stirred solution of 3-Bromo-5-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.

-

Maintain the temperature and stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

The nitro group of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene is reduced to an amine to form the diamine intermediate.

-

Reaction: 1-Bromo-2-nitro-5-(trifluoromethyl)benzene → 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

-

Reagents and Conditions: Iron powder in the presence of an acidic catalyst like ammonium chloride is a standard method for nitro group reduction.

-

Protocol:

-

To a mixture of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene in a solvent such as ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron catalyst and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine.

-

The crude product may be used directly in the next step or purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound

The final step involves the diazotization of one of the amino groups of the diamine, followed by intramolecular cyclization to form the indazole ring.

-

Reaction: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine → this compound

-

Reagents and Conditions: Sodium nitrite in an acidic medium (e.g., hydrochloric acid) is used for diazotization, which is then followed by cyclization.

-

Protocol:

-

Dissolve 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected reagents and potential yields for each step of the synthesis. The yield values are estimates based on similar reactions reported in the literature for analogous compounds.

| Step | Starting Material | Product | Key Reagents | Estimated Yield (%) |

| 1 | 3-Bromo-5-(trifluoromethyl)aniline | 1-Bromo-2-nitro-5-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 80-90 |

| 2 | 1-Bromo-2-nitro-5-(trifluoromethyl)benzene | 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | Fe, NH₄Cl | 85-95 |

| 3 | 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | This compound | NaNO₂, HCl | 60-75 |

Note: The yields are estimates and can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

Safety Precautions

-

Handling of strong acids (nitric acid, sulfuric acid) requires extreme caution. These are highly corrosive.

-

Brominating agents can be toxic and corrosive.

-

All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

An emergency shower and eyewash station should be readily accessible.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

References

characterization data of 4-Bromo-6-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in kinase inhibitors and other therapeutic agents.

Core Molecular Properties

This compound is a halogenated heterocyclic compound. The presence of a bromine atom and a trifluoromethyl group on the indazole scaffold provides opportunities for diverse chemical modifications and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000342-95-9 | [1] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1] |

| Molecular Weight | 265.03 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Storage | Room temperature, sealed in dry, dark place | [1] |

Spectroscopic Characterization Data

While experimental spectra for this compound are not widely published, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. This information can serve as a guide for the analysis of synthesized samples.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 | br s | N-H |

| ~8.2 | s | H-3 |

| ~7.9 | s | H-5 |

| ~7.7 | s | H-7 |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~135 | C-3 |

| ~128 (q, J ≈ 32 Hz) | C-6 |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~122 | C-5 |

| ~118 | C-7 |

| ~115 | C-3a |

| ~110 | C-4 |

Note: Carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to C-F coupling.

Table 4: Predicted Mass Spectrometry Data

| Technique | Predicted [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Patterns |

| ESI-MS | 264/266 | The molecular ion peak should exhibit a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Table 5: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3100 | N-H stretching |

| ~1620-1450 | C=C and C=N stretching (aromatic) |

| ~1350-1100 | C-F stretching (strong) |

| ~800-600 | C-Br stretching |

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis and analysis of this compound, based on established chemical literature for analogous compounds.

Synthesis of this compound

A plausible synthetic route starts from a commercially available substituted aniline. The following is a generalized multi-step protocol.

Step 1: Diazotization and Cyclization to form 6-(Trifluoromethyl)-1H-indazole

-

Dissolve 2-amino-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to form the diazonium salt.

-

Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours to facilitate cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 6-(trifluoromethyl)-1H-indazole.

Step 2: Bromination to yield this compound

-

Dissolve the 6-(trifluoromethyl)-1H-indazole obtained from Step 1 in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the trifluoromethyl group.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis : Introduce the sample into an electrospray ionization (ESI) mass spectrometer to obtain a high-resolution mass spectrum (HRMS) for accurate mass determination and confirmation of the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Biological Relevance: Inhibition of Kinase Signaling

Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] The trifluoromethyl and bromo substituents on the this compound core make it an attractive starting point for the synthesis of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. One such critical signaling pathway involved in tumor angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a derivative.

References

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-(trifluoromethyl)-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the indazole ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The indazole scaffold is a well-recognized pharmacophore that can mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the active site of kinases. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound.

Core Chemical and Physical Properties

While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes its known attributes and predicted values based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1000342-95-9 | [1][2][3][4] |

| Molecular Formula | C₈H₄BrF₃N₂ | [2][3] |

| Molecular Weight | 265.03 g/mol | [2] |

| Appearance | Solid / Powder | [3] |

| Purity | Typically ≥98% | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined experimentally.

Spectroscopic Data

¹H NMR:

-

N-H Proton: A broad singlet is expected in the range of δ 11.0-13.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.

-

Aromatic Protons: Signals corresponding to the protons on the indazole ring are expected in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR:

-

Signals for the carbon atoms of the bicyclic ring system are expected in the range of δ 110-150 ppm. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

IR Spectroscopy:

-

N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretches are expected in the 1450-1620 cm⁻¹ region.

-

C-F Stretches: Strong absorption bands are characteristic for the trifluoromethyl group, typically found in the 1000-1200 cm⁻¹ range.

-

C-Br Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹, is expected.

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 264 and 266. Common fragmentation patterns would involve the loss of a bromine atom [M-Br]⁺ and potentially HCN.[5]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around the nucleophilic indazole nitrogen and the electrophilic C4-position bearing the bromine atom.

N-Alkylation and N-Arylation

The NH proton of the indazole ring is acidic and can be deprotonated with a suitable base to form an indazolide anion, which can then be alkylated or arylated. The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products.[6][7] The regioselectivity is influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the indazole ring.[6][8]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[9] This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromoindazole with a primary or secondary amine, catalyzed by a palladium complex.[10] This is a key transformation for synthesizing libraries of N-aryl indazoles for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are generalized experimental procedures for key transformations involving the indazole scaffold. These should be adapted and optimized for this compound.

General Protocol for N-1 Selective Alkylation of Indazoles

This protocol is based on conditions known to favor the thermodynamically more stable N-1 product for many indazole derivatives.[8][11]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 1H-indazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the Suzuki-Miyaura coupling of bromoindazoles.[9][12]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl bromides.[13][14]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the desired amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%), and a strong base (e.g., LiHMDS or NaOt-Bu, ~2.0 equivalents).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon).

-

Solvent Addition: Add a dry, aprotic solvent such as THF or toluene.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the substrates. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Relationship of Reactivity

References

- 1. 1000342-95-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1000342-95-9|this compound|BLD Pharm [bldpharm.com]

- 3. 1000342-95-9|6-(TRIFLUOROMETHYL)-4-BROMO INDAZOLE|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]

- 4. 1H-Indazole, 4-bromo-6-(trifluoromethyl)-, CasNo.1000342-95-9 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 8. research.ucc.ie [research.ucc.ie]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 4-Bromo-6-(trifluoromethyl)-1H-indazole: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-6-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this paper provides essential information on its physicochemical properties, established methodologies for solubility determination, and a practical workflow for solubility screening.

Core Physicochemical Properties

Understanding the inherent properties of this compound is crucial for predicting its behavior in different solvent systems. The structure, featuring a bromine atom and a trifluoromethyl group on the indazole core, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃N₂ | [1] |

| Molecular Weight | 265.03 g/mol | [1] |

| CAS Number | 1000342-95-9 | [1] |

| Appearance | Solid (predicted) | |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

Note: Some properties are predicted based on the chemical structure and data for analogous compounds due to the absence of specific experimental reports.

The presence of the trifluoromethyl group generally increases lipophilicity, suggesting a preference for less polar organic solvents. The indazole ring system, with its nitrogen atoms, can participate in hydrogen bonding, potentially affording some solubility in protic solvents. However, the overall molecule is expected to be sparingly soluble in aqueous media. For a related compound, 4-Bromo-1H-indazole, a high solubility in dimethyl sulfoxide (DMSO) has been noted, suggesting that polar aprotic solvents are likely effective for dissolving this compound as well.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are standard and reliable methods for quantifying the solubility of a solid compound in a liquid solvent.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[3] It is a reliable method for compounds with low solubility.[3]

Protocol:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant and controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

Kinetic Solubility Determination

Kinetic solubility measurements are higher-throughput and often used in the early stages of drug discovery. These methods measure the concentration at which a compound precipitates from a stock solution when diluted into an aqueous or buffer solution. While primarily for aqueous solubility, the principles can be adapted for solvent systems.

Logical Workflow for Solubility Screening

A systematic approach is essential when screening for suitable solvents for a new compound. The following workflow outlines a logical progression from initial qualitative assessments to precise quantitative measurements.

Caption: A logical workflow for the systematic screening and determination of the solubility of a new chemical entity.

This structured approach ensures efficient use of resources, starting with broad, low-material-consuming tests and progressing to more rigorous, quantitative methods for the most promising solvents. This allows researchers to quickly identify suitable solvent systems for various applications, from chemical reactions to formulation development.

References

4-Bromo-6-(trifluoromethyl)-1H-indazole CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-(trifluoromethyl)-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the presence of a bromine atom and a trifluoromethyl group on the indazole scaffold, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role in drug discovery, with a focus on its application as an intermediate for kinase inhibitors.

Chemical Identity and Suppliers

CAS Number: 1000342-95-9

Molecular Formula: C₈H₄BrF₃N₂

Molecular Weight: 265.03 g/mol

Structure:

A number of chemical suppliers provide this compound for research and development purposes. Notable suppliers include BLDpharm and Parchem.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 265.03 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥97% (Typical) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | Predicted |

| logP (Consensus) | 3.26 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted |

| Rotatable Bonds | 1 | Predicted |

Synthesis

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related indazole derivatives. The following multi-step synthesis is a hypothetical pathway.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline

-

Dissolve 3-Bromo-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Reduction to Hydrazine

-

In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride, in a suitable solvent.

-

Slowly add the previously prepared diazonium salt solution to the reducing agent solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until the reduction to the corresponding hydrazine is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

Step 3: Cyclization to form the Indazole Ring

-

To the hydrazine intermediate, add an acid catalyst.

-

Heat the reaction mixture to facilitate the intramolecular cyclization to form the this compound.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Applications in Drug Discovery

Indazole derivatives are recognized as important scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for the treatment of cancer.[1] this compound serves as a key intermediate in the synthesis of these inhibitors. The bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Experimental Workflow: Kinase Inhibitor Synthesis and Screening

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis and screening of potential kinase inhibitors.

Caption: Workflow for kinase inhibitor development using this compound.

Example Experimental Protocol: VEGFR-2 Kinase Assay

Derivatives of this compound can be evaluated for their inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis.

-

Preparation of Reagents: Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a solution of the VEGFR-2 enzyme.

-

Compound Dispensing: Dispense the synthesized indazole derivatives at various concentrations into the wells of a 96-well plate. Include control wells with a diluent.

-

Kinase Reaction: Initiate the kinase reaction by adding the VEGFR-2 enzyme solution to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.

-

Measurement: Incubate at room temperature for a short period and measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity and therefore lower inhibition by the test compound.

Signaling Pathway Context

The indazole scaffold is a common feature in many kinase inhibitors that target signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with significant potential in drug discovery, particularly in the field of oncology. Its utility as a scaffold for kinase inhibitors, combined with the potential for diverse functionalization, makes it a compound of high interest for researchers and scientists in the pharmaceutical industry. The information and protocols provided in this guide are intended to support the further investigation and application of this versatile molecule.

References

potential mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indazole derivatives

An In-depth Technical Guide to the Potential Mechanism of Action of 4-Bromo-6-(trifluoromethyl)-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the based on the well-established biological activities of structurally related indazole compounds. Direct and extensive public data on the specific biological targets of this compound is limited; therefore, the information herein is largely inferential.

Introduction

The indazole scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of 1H-indazole are key components in numerous approved and investigational drugs, particularly in oncology. The this compound core combines the established pharmacophore of the indazole ring with a trifluoromethyl group at the 6-position, a common feature in modern kinase inhibitors, and a bromine atom at the 4-position, which can serve as a vector for further chemical modification.[2][3] This guide explores the probable mechanism of action of derivatives based on this scaffold, focusing on their potential as kinase inhibitors.

Potential Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Targeting the ATP-Binding Site

Indazole derivatives are known to act as ATP-competitive inhibitors. The indazole core mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases.[4] The nitrogen atoms of the indazole ring can form critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity. The substituents at the 4- and 6-positions can be tailored to interact with specific sub-pockets of the ATP-binding site, thereby conferring potency and selectivity.

Primary Putative Target: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Many indazole-based compounds have been developed as potent inhibitors of VEGFR-2.[5][6] Given the structural similarities, it is highly probable that this compound derivatives also target the VEGFR-2 signaling pathway. Inhibition of VEGFR-2 would block downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thus exerting an anti-angiogenic effect.

Below is a diagram illustrating the potential inhibition of the VEGFR-2 signaling pathway.

Caption: Potential Inhibition of the VEGFR-2 Signaling Pathway.

Other Potential Kinase Targets

While VEGFR-2 is a primary candidate, the indazole scaffold is versatile and derivatives may inhibit other kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and angiogenesis.[7]

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, implicated in cancer.[8]

-

Tropomyosin receptor kinases (Trks): Fusions of which are oncogenic drivers in various tumors.[9]

Quantitative Data (Representative)

The following table summarizes representative quantitative data for kinase inhibition by indazole derivatives that are structurally related to this compound. This data is intended for comparative purposes to illustrate the potential potency of this class of compounds.

| Compound Class | Target Kinase | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | VEGFR-2 | 10 - 100 | [5] |

| 6-(trifluoromethyl)-1H-indazole Analogs | VEGFR-2 | 5 - 50 | [2] |

| 6-Bromo-1-methyl-1H-indazol-4-amine Analogs | PLK4 | 28 - 75 | [8] |

| 3-vinylindazole derivatives | TrkA/B/C | 1.6 - 4.9 (Kd) | [9] |

Note: IC50 values are highly dependent on assay conditions. Data is compiled from various sources and should be interpreted as representative.

Experimental Protocols

Detailed methodologies are crucial for evaluating the mechanism of action. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase assay buffer

-

ATP solution

-

Suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., Kinase-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

-

Reaction Setup: To the wells of a white plate, add the test compound dilutions.

-

Kinase Reaction Initiation: Add a master mix containing the kinase, substrate, and ATP to each well. Control wells should contain DMSO instead of the test compound.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining.

-

Readout: Incubate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HUVEC for angiogenesis studies)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear cell culture plates

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Below is a diagram illustrating a general workflow for kinase inhibitor discovery.

Caption: General Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on extensive research on related analogs, the most probable mechanism of action is the inhibition of protein kinases, with VEGFR-2 being a primary putative target. This inhibitory action can disrupt key signaling pathways involved in cell proliferation and angiogenesis, making these compounds particularly relevant for oncology research. Further direct biological evaluation of this specific scaffold is necessary to confirm these hypotheses and to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 4-Bromo-6-(trifluoromethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel derivatives from the versatile chemical scaffold, 4-Bromo-6-(trifluoromethyl)-1H-indazole. This compound, with its strategically placed bromine atom and trifluoromethyl group, serves as a crucial building block in medicinal chemistry for the development of complex heterocyclic systems.[1] It is particularly valuable in the design of potent and selective bioactive molecules for oncology and inflammation-related drug discovery programs, most notably as a core component of kinase inhibitors.[1]

Core Scaffold Overview

This compound (CAS No. 1000342-95-9) is a substituted indazole with the molecular formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol .[1] The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to generate diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Derivatization Methodologies: Palladium-Catalyzed Cross-Coupling

The functionalization of the 4-bromo-indazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope, tolerance of various functional groups, and high yields. The two primary strategies for derivatization are Suzuki-Miyaura coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond formation.[2][3]

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the 4-bromo-indazole with a variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding esters.[2] This reaction is favored for its mild conditions and the use of stable, less toxic boron reagents.[2]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging carbon-nitrogen bonds.[4] This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing moieties, onto the indazole scaffold.[2][3] The development of specialized bulky phosphine ligands has been critical to the reaction's success and broad applicability.[4][5]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the derivatization of this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles with heteroaryl boronic acids.[6]

-

Reaction Setup: In a Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2–2.0 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.[6]

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on modern methods for the amination of bromo-heterocycles using advanced catalyst systems.[5][7]

-

Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.1–1.5 eq.), a palladium precatalyst (1-2 mol%), a suitable bulky phosphine ligand such as tBuBrettPhos (1-2 mol%), and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq.).[5][7]

-

Solvent Addition: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography to obtain the pure amino-indazole derivative.

Data Presentation: Summary of Derivatization Reactions

The table below summarizes the key parameters for the synthesis of novel derivatives from the this compound core.

| Reaction Type | Coupling Partner | Typical Catalyst / Ligand System | Typical Base | Resulting Bond | Derivative Class |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | C-C | 4-Aryl/Heteroaryl-indazoles |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd precatalyst / tBuBrettPhos, RuPhos | LHMDS, NaOtBu | C-N | 4-Amino-indazoles |

| Buchwald-Hartwig | Indole, Pyrrole, etc. | Pd precatalyst / tBuXPhos, DavePhos | K₂CO₃, K₃PO₄ | C-N | 4-(N-Heterocyclyl)-indazoles |

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general synthetic workflow and the biological context for the synthesized derivatives.

Caption: General experimental workflows for derivatization.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Biological Relevance and Applications

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth—making it a prime target for anti-cancer therapies.[3] Novel derivatives synthesized from the this compound core can be screened for their inhibitory activity against kinases like VEGFR-2, potentially leading to the discovery of new therapeutic agents.[3] Additionally, derivatives of 4-bromo-1H-indazole have been investigated as potential antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[6][8] This highlights the broad therapeutic potential of this versatile molecular scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-6-(trifluoromethyl)-1H-indazole: A Core Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly as a bioisostere of indole.[1] Its unique structure allows for diverse interactions with various biological targets, making it a cornerstone in the development of novel therapeutics. Among the vast chemical space of indazole derivatives, 4-Bromo-6-(trifluoromethyl)-1H-indazole stands out as a key fragment for drug discovery. This guide provides a comprehensive overview of its chemical properties, synthetic routes, and potential applications, with a focus on its utility in the design of kinase inhibitors. The strategic placement of a bromine atom and a trifluoromethyl group offers synthetic handles for facile derivatization and modulation of physicochemical properties, making it an ideal starting point for fragment-based lead discovery campaigns.[2]

Physicochemical Properties

| Property | Value (Predicted for Isomer/Analog) | Source |

| CAS Number | 1000342-95-9 | [5] |

| Molecular Formula | C₈H₄BrF₃N₂ | [5] |

| Molecular Weight | 265.03 g/mol | [5] |

| Appearance | Expected to be a solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Topological Polar Surface Area (TPSA) | 28.68 Ų (for 3-bromo isomer) | [3] |

| logP (Consensus) | 3.26 (for 3-bromo isomer) | [3] |

| Hydrogen Bond Donors | 1 (for 3-bromo isomer) | [3] |

| Hydrogen Bond Acceptors | 4 (for 3-bromo isomer) | [3] |

| Rotatable Bonds | 1 (for 3-bromo isomer) | [3] |

Synthesis and Functionalization

The synthesis of this compound can be achieved through multi-step synthetic sequences common for substituted indazoles. A plausible synthetic route is outlined below, followed by key functionalization reactions that highlight its utility as a versatile chemical intermediate.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of 6-(trifluoromethyl)-1H-indazole (Precursor)

This protocol is based on analogous syntheses of substituted indazoles.[6]

-

Diazotization: Dissolve 2-methyl-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete diazotization.

-

Cyclization: The resulting diazonium salt solution is then typically warmed to room temperature or gently heated to induce cyclization to form the indazole ring.

-

The reaction mixture is then neutralized and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography on silica gel.

2. Synthesis of this compound

This protocol is adapted from a general method for the C4-bromination of indazoles.

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.

-

Add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.2 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

3. Functionalization via Suzuki-Miyaura Coupling

The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3]

-

In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150°C) for a designated time.

-

After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Application in Drug Discovery: A Focus on Kinase Inhibition

The indazole scaffold is a well-recognized pharmacophore for kinase inhibitors, with several FDA-approved drugs containing this moiety.[7] The this compound fragment is an excellent starting point for the development of potent and selective kinase inhibitors. While specific biological data for this fragment is limited, its derivatives have shown promise as inhibitors of various kinases, including those involved in cancer progression.[8]

Fragment-Based Drug Discovery (FBDD) Workflow

Caption: A typical workflow for fragment-based drug discovery.

Potential Target: VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[9][10] Many indazole-based compounds have been developed as potent inhibitors of VEGFR-2.[3] Derivatives of this compound could potentially inhibit this pathway.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Biological Evaluation Protocols

1. VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[9][11]

-

Reagent Preparation:

-

Prepare a 1x kinase buffer from a 5x stock solution.

-

Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare serial dilutions of the test compound (inhibitor) in the kinase buffer.

-

-

Assay Procedure:

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compound at various concentrations to the designated wells. Control wells should contain a diluent solution (e.g., DMSO).

-

Initiate the kinase reaction by adding a diluted solution of the recombinant VEGFR-2 enzyme to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Signal Detection:

-

Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining after the kinase reaction.

-

Incubate at room temperature for a short period (e.g., 15 minutes).

-

Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

2. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of compounds on the proliferation of cancer cell lines that are dependent on angiogenesis.[12]

-

Cell Seeding: Seed a relevant cancer cell line (e.g., HUVEC, a human umbilical vein endothelial cell line) into 96-well plates at an appropriate density.

-

Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control and determine the IC₅₀ value.

3. In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[13]

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

-

Incubation: Incubate the plate for a period that allows for tube formation (typically 6-18 hours).

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Compare the tube formation in the presence of the test compound to that of the vehicle control to determine the inhibitory effect.

Conclusion

This compound is a valuable and versatile fragment for modern drug discovery. Its synthetic accessibility and the presence of two distinct functional groups for diversification make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. While specific biological data for this compound is not yet widely published, the extensive research on related indazole derivatives strongly suggests its potential as a potent modulator of key signaling pathways implicated in diseases such as cancer. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the full potential of this promising chemical scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1000342-95-9|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. corning.com [corning.com]

- 13. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-(trifluoromethyl)-1H-indazoles

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-6-(trifluoromethyl)-1H-indazole with various arylboronic acids. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. The indazole scaffold is a significant pharmacophore in drug discovery, and the introduction of an aryl moiety at the 4-position can significantly modulate biological activity.[1][2] This protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a reliable method for the synthesis of a diverse library of 4-aryl-6-(trifluoromethyl)-1H-indazole derivatives.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in organic synthesis.[5][6]

Indazole derivatives are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[7] The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability and binding affinity. The target molecule, this compound, is a key building block for creating novel compounds with potential therapeutic applications. This protocol outlines a robust procedure for the arylation of this indazole core.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[7][8][9]

-

SPhos (4 mol%) or other suitable phosphine ligand[8]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)[2][9]

-

1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture) (solvent)[9][10]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Oven-dried round-bottom flask or microwave vial

-

Magnetic stir bar

-

Septum

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash column chromatography setup

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₂CO₃).[8]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask via syringe.[9]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.[8][11] The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-(trifluoromethyl)-1H-indazole.[8]

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. The yields are estimated based on literature precedents for similar substrates.[1][7][9][12]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 88-96 |

| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 70-85[7] |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-6-(trifluoromethyl)-1H-indazoles. The protocol detailed in this application note provides a solid foundation for researchers to generate a wide array of derivatives for further investigation in drug discovery and development programs. The reaction is generally high-yielding and tolerates a variety of functional groups on the arylboronic acid coupling partner. Careful control of the reaction atmosphere and the use of degassed solvents are critical for achieving optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[3] The indazole core, a privileged scaffold, is frequently targeted for functionalization, and the introduction of amine substituents via Buchwald-Hartwig amination allows for extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-6-(trifluoromethyl)-1H-indazole. While specific literature examples for this exact substrate are limited, the provided conditions are based on established protocols for closely related bromo-indazole isomers and are expected to be highly applicable.[3][5]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the desired N-arylated indazole and regenerate the Pd(0) catalyst.[1][6] The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.[1]

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These conditions are adapted from successful experiments on isomeric bromo-indazoles.[3][5] Optimization may be necessary for specific amine coupling partners.

Table 1: Recommended Conditions for Coupling with Primary Amines

| Component | Recommended Conditions | Notes |

| Substrate | This compound (1.0 equiv) | --- |

| Amine | Primary Amine (1.2 equiv) | Can be aryl or alkyl. |

| Catalyst | BrettPhos Precatalyst (e.g., G3) (1-2 mol%) | BrettPhos is often effective for primary amines.[3][5] |

| Base | LiHMDS (1 M in THF) (2.0-2.2 equiv) | A strong, non-nucleophilic base is required. |

| Solvent | Anhydrous THF | Toluene or 1,4-dioxane can also be effective.[4] |

| Temperature | 65-80 °C | Higher temperatures may be needed for less reactive amines. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |

Table 2: Recommended Conditions for Coupling with Secondary Amines

| Component | Recommended Conditions | Notes |

| Substrate | This compound (1.0 equiv) | --- |

| Amine | Secondary Amine (1.2 equiv) | Effective for both cyclic and acyclic secondary amines.[3][5] |

| Catalyst | RuPhos Precatalyst (e.g., G3) (1-2 mol%) | RuPhos is a robust ligand for secondary amine coupling.[3][5] |

| Base | LiHMDS (1 M in THF) (2.0-2.2 equiv) | NaOtBu is another common strong base for these couplings.[4] |

| Solvent | Anhydrous THF | Toluene or 1,4-dioxane are viable alternatives.[4] |

| Temperature | 65-80 °C | Reaction progress should be monitored. |

| Atmosphere | Inert (Argon or Nitrogen) | Standard practice for air-sensitive reactions. |

Note on Regioselectivity: The indazole N-H is acidic and can compete in the reaction. While amination at the C4 position is generally favored, protection of the N1 position (e.g., with a BOC or SEM group) can be employed to ensure exclusive C-N bond formation at the desired position.[3]

Experimental Protocols

The following are general, detailed procedures for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Coupling with a Primary Amine

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.

-

Base Addition: While stirring the mixture, add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise at room temperature.[3]

-

Reaction: Seal the tube tightly and heat the reaction mixture to 65 °C in a preheated oil bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-